molecular formula C23H31N3O4S B2437773 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-51-6

1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No. B2437773
CAS RN: 878058-51-6
M. Wt: 445.58
InChI Key: RLVGMAFMZLWHJO-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-Heterocycles

Research demonstrates the synthetic versatility of compounds related to "1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone" in the formation of N-heterocycles. Matlock et al. (2015) reported a concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines with moderate to excellent yields, highlighting the role of such compounds in creating a diverse array of biologically relevant structures (Matlock et al., 2015).

Anticancer Potential

Compounds bearing a sulfone moiety and related structures have been synthesized and evaluated for their potential anticancer activity. Bashandy et al. (2011) described the synthesis of novel sulfones with biologically active hydrazides, hydrazonoyl cyanides, 1,2-dihydropyridines, and chromene derivatives starting with a related compound. These compounds showed in vitro anticancer activity against breast cancer cell lines, indicating the potential therapeutic applications of such chemical structures (Bashandy et al., 2011).

Methodological Advancements in Synthesis

The chemical scaffold of "1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone" and its analogs have contributed to the development of new synthetic methodologies. For instance, the work by Heo et al. (2020) on the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines showcases innovative approaches to constructing complex molecules, which could enhance the synthesis of pharmacologically relevant compounds (Heo et al., 2020).

Analytical Applications

The analytical separation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate highlights the compound's role in facilitating the development of analytical methodologies. Zhou et al. (2010) investigated the enantioseparation of a basic API and its neutral intermediate using liquid chromatography, demonstrating the compound's utility in refining analytical techniques for pharmaceutical analysis (Zhou et al., 2010).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c27-22(24-12-6-1-2-7-13-24)17-26-16-21(19-10-4-5-11-20(19)26)31(29,30)18-23(28)25-14-8-3-9-15-25/h4-5,10-11,16H,1-3,6-9,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVGMAFMZLWHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

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